![molecular formula C15H18N4O2S B2807380 N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-34-0](/img/structure/B2807380.png)
N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It is a derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold .
Synthesis Analysis
The synthesis of this compound involves the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines . Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Molecular Structure Analysis
The compound might be involved in several tautomeric interconversions . Ab initio calculations were performed at three different levels of theory using 2-amino-7-methyl-4-phenyl-1(3)(8),4-dihydropyrimido[1,2-a][1,3,5]triazine-6-one (A-C) and its 6-hydroxy tautomer D as a model compound and compared their relative stability in gaseous state .Chemical Reactions Analysis
The compound’s reactions involve tautomeric interconversions . The 3H-form was suggested to be predominant in the DMSO solution based on NMR data . The discrepancy between the experimental and theoretical data of gaseous state can be attributed to the effect of the solvent .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research on triazine derivatives has shown significant antimicrobial activity. For instance, the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones incorporating a 1,3,5-triazine moiety has demonstrated noteworthy activity against both bacterial and fungal strains, suggesting potential as novel antimicrobial agents (Patel et al., 2012). This highlights the triazine core's utility in developing new antimicrobial compounds.
Synthesis of Heterocyclic Compounds
The unique reactivity of triazine derivatives has been utilized in the synthesis of heterocyclic compounds with potential biological activities. For example, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives from various starting materials showcased the versatility of triazine derivatives in creating novel heterocyclic structures, which could be explored for various scientific applications (Okawa et al., 1997).
Photochemical Reactions
Triazine derivatives have been studied for their photochemical reaction capabilities. For instance, azido-1,3,5-triazines have been shown to undergo photochemical reactions with hydrocarbons and ketones, producing novel compounds. This area of research has implications for materials science and the development of light-responsive materials (Kayama et al., 1975).
Insecticidal Properties
Some triazine derivatives have been synthesized and assessed for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This line of research indicates the potential of triazine compounds in developing new, more effective insecticides (Fadda et al., 2017).
Antiviral Activity
The synthesis of triazine derivatives has also been explored for their antiviral activity, offering a promising avenue for developing new antiviral drugs. This is especially pertinent given the ongoing need for effective treatments against various viral infections (Demchenko et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of N-cyclohexyl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, which is the etiological agent that causes acquired immuno-deficiency syndrome (AIDS) .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the function of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(16-11-6-2-1-3-7-11)10-22-14-17-12-8-4-5-9-19(12)15(21)18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRCHODRYCYJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


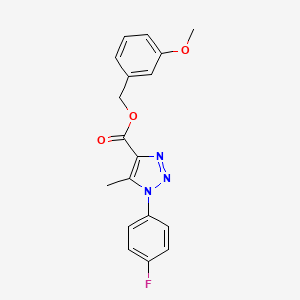
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)

![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)
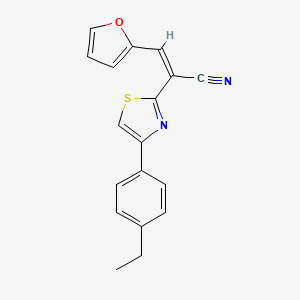
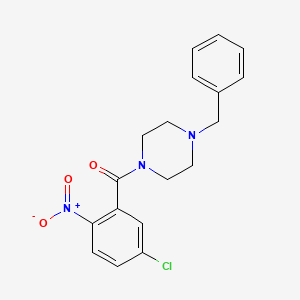
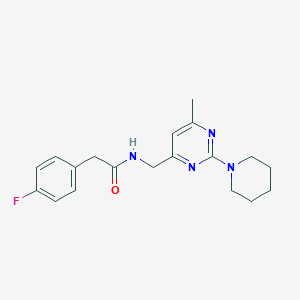
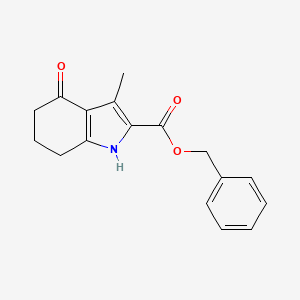
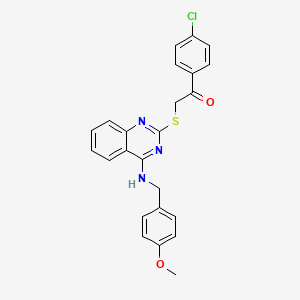
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)